2-(1-oxo-1H-isochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide
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Description
2-(1-oxo-1H-isochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H12N2O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(1-oxo-1H-isochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide is a member of the benzamide class, characterized by a complex structure that incorporates both isochromene and thiazole moieties. This unique configuration has drawn attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates the presence of:
- An isochromene core, which is known for various biological activities.
- A thiazole ring that contributes to its pharmacological properties.
Anticancer Effects
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. Specifically, it has shown significant activity against human glioma cells, outperforming established chemotherapeutics such as temozolomide and doxorubicin. The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
A comparative study demonstrated that at concentrations as low as 10 µM, the compound reduced cell viability by over 70% in glioma cells, indicating a potent anticancer effect .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited notable antimicrobial effects. It has been tested against various bacterial strains and fungi, showing efficacy comparable to standard antibiotics. The compound's mechanism may involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Study on Glioma Cells
A detailed in vitro study assessed the compound's effects on glioma cell lines (U87MG). The results indicated:
- IC50 values ranging from 8 to 12 µM.
- Enhanced apoptotic markers such as increased caspase activity and PARP cleavage.
This study supports the potential use of this compound as a lead candidate for developing new cancer therapies .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed:
- Minimum Inhibitory Concentration (MIC) values of 16 µg/mL against both strains.
- A significant reduction in biofilm formation at sub-MIC levels, suggesting a dual mechanism of action .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds in terms of structure and activity:
Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
Compound A | Isochromene + Thiazole | Moderate (IC50: 15 µM) | Low (MIC: >32 µg/mL) |
Compound B | Isochromene + Benzothiazole | High (IC50: 5 µM) | Moderate (MIC: 20 µg/mL) |
This compound | Isochromene + Thiazole | High (IC50: 10 µM) | High (MIC: 16 µg/mL) |
This table illustrates that the compound exhibits superior biological activity compared to its analogs, making it a promising candidate for further development.
Properties
CAS No. |
929810-33-3 |
---|---|
Molecular Formula |
C19H12N2O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(1-oxoisochromen-3-yl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17(21-19-20-9-10-25-19)15-8-4-3-7-14(15)16-11-12-5-1-2-6-13(12)18(23)24-16/h1-11H,(H,20,21,22) |
InChI Key |
NCMSLTLGFOLEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.